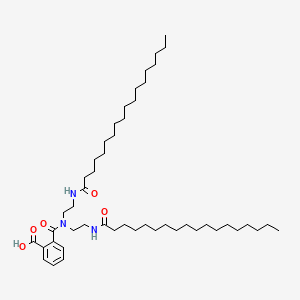
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route includes the formation of amide bonds through the reaction of benzoic acid with 2-((1-oxooctadecyl)amino)ethylamine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reagents used.
Scientific Research Applications
2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s long aliphatic chains make it useful in studying membrane interactions and lipid biochemistry.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid involves its interaction with molecular targets through its amide and carboxylic acid groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The long aliphatic chains may also facilitate the incorporation of the compound into lipid bilayers, affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-((Bis(2-((1-oxooctadecyl)amino)ethyl)amino)carbonyl)benzoic acid include other benzoic acid derivatives with long aliphatic chains or multiple amide groups. These compounds may share similar properties but differ in their specific applications and reactivity. Examples include:
Properties
CAS No. |
2352-88-7 |
|---|---|
Molecular Formula |
C48H85N3O5 |
Molecular Weight |
784.2 g/mol |
IUPAC Name |
2-[bis[2-(octadecanoylamino)ethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C48H85N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-45(52)49-39-41-51(47(54)43-35-33-34-36-44(43)48(55)56)42-40-50-46(53)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36H,3-32,37-42H2,1-2H3,(H,49,52)(H,50,53)(H,55,56) |
InChI Key |
CJMFXGGZYSIPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















